molecular formula C23H16N2O2 B2775102 (E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile CAS No. 324777-72-2

(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile

Cat. No. B2775102
CAS RN: 324777-72-2
M. Wt: 352.393
InChI Key: YPNAOMFZBIWBBO-MFKUBSTISA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as Schiff bases have been synthesized through reactions of 2-aminopyridine derivatives with 3-ethoxysalicylaldehyde under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has been studied using techniques such as proton nuclear magnetic resonance (1HNMR), carbon-13 nuclear magnetic resonance (13CNMR), and Fourier-transform infrared (FTIR) spectroscopy .

Scientific Research Applications

Applications in Organic Synthesis

Research has shown interest in the synthesis and functionalization of furan derivatives, including compounds similar to "(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile". For example, manganese(III) acetate has been utilized for oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This method demonstrates the compound's role in facilitating the formation of products with potential applications in material science and pharmaceutical research (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Structural and Conformational Analysis

Conformational polymorphism has been studied in compounds structurally similar to "(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile". These studies reveal how slight variations in molecular conformation can lead to significant differences in physical properties, such as color and thermodynamic stability. Such insights are crucial for the development of new materials with tailored properties for use in technology and medicine (Yu et al., 2000).

Antimicrobial Activity

The antimicrobial activity of furan derivatives, including compounds related to the one , has been investigated. These studies are fundamental for the development of new antibacterial and antifungal agents, highlighting the potential of such compounds in addressing the growing concern of antibiotic resistance (Bhuiyan, Rahman, Hossain, Rahim, & Hossain, 2005).

Photochemistry and Polymorphism

The study of polymorphism, especially in compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, which shares structural features with "(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile", provides valuable information on the diversity of crystal forms. These findings are essential for pharmaceuticals, where different polymorphs of a drug can have drastically different solubility, stability, and bioavailability profiles (Chen, Guzei, & Yu, 2005).

properties

IUPAC Name

2-[(E)-(5-methylfuran-2-yl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-16-12-13-19(26-16)15-25-23-20(14-24)21(17-8-4-2-5-9-17)22(27-23)18-10-6-3-7-11-18/h2-13,15H,1H3/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNAOMFZBIWBBO-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(((5-methylfuran-2-yl)methylene)amino)-4,5-diphenylfuran-3-carbonitrile

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